molecular formula C18H38N3NaO2 B15175592 Dodicin-sodium CAS No. 59079-49-1

Dodicin-sodium

Cat. No.: B15175592
CAS No.: 59079-49-1
M. Wt: 351.5 g/mol
InChI Key: XKKTVIWAHIWFAN-UHFFFAOYSA-M
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Description

Dodicin-sodium is the sodium salt of dodicin, a compound historically categorized as a bactericide and fungicide. It belongs to the class of sulfonic acid derivatives, characterized by a 12-carbon alkyl chain linked to a sulfonate group (C12H25SO3Na). Limited commercial adoption has restricted comprehensive studies on its physicochemical properties and efficacy, though its structural analogs and functionally similar compounds provide indirect insights.

Properties

CAS No.

59079-49-1

Molecular Formula

C18H38N3NaO2

Molecular Weight

351.5 g/mol

IUPAC Name

sodium;2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetate

InChI

InChI=1S/C18H39N3O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16-21-17-18(22)23;/h19-21H,2-17H2,1H3,(H,22,23);/q;+1/p-1

InChI Key

XKKTVIWAHIWFAN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCNCCNCCNCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodicin-sodium involves the reaction of dodecylamine with ethylenediamine, followed by the addition of glycine. The final product is obtained by neutralizing the resulting compound with sodium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Dodicin-sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dodicin-sodium has a wide range of applications in scientific research:

Mechanism of Action

Dodicin-sodium exerts its effects primarily through its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. The compound targets the amino groups in the cell membrane proteins, causing structural and functional disruptions .

Comparison with Similar Compounds

Dodicin Hydrochloride

Dodicin hydrochloride (C12H25SO3HCl) is the hydrochloride salt form of dodicin. Key differences include:

  • Solubility : Sodium salts generally exhibit higher aqueous solubility than hydrochloride salts, which may enhance bioavailability in agricultural formulations.
  • Stability : Hydrochloride salts are more prone to hydrolysis under alkaline conditions, whereas sodium salts remain stable across broader pH ranges.
  • Applications : Both compounds target bacterial and fungal pathogens, but dodicin-sodium’s superior solubility may improve foliar adhesion and rainfastness in field applications.

Dodecane-1-sulfonic Acid, Sodium Salt

This compound (C12H25SO3Na) shares an identical alkyl-sulfonate backbone with this compound but lacks the amine functional group present in dodicin derivatives.

  • Function : Primarily used as a surfactant in detergents and industrial cleaners, its antimicrobial activity is incidental rather than optimized .
  • Efficacy : While it demonstrates mild bactericidal properties, its critical micelle concentration (CMC) limits its utility as a dedicated fungicide.

Comparison with Functionally Similar Compounds

Sodium Sulfosuccinate

Sodium sulfosuccinate (e.g., docusate sodium, C20H37NaO7S) is a branched alkyl sulfonate with applications as a laxative and wetting agent.

  • Structural Divergence : The 2-ethylhexyl chain and ester groups differentiate it from this compound’s linear alkyl chain.
  • Bioactivity : Unlike this compound, sodium sulfosuccinate lacks significant antimicrobial properties but is FDA-approved for pharmaceutical use due to its low toxicity .

Sarcosine, N-Dodecyl-, Sodium Salt

This surfactant (C15H30NNaO2) combines a dodecyl chain with a sarcosine (N-methylglycine) headgroup.

  • Mechanism : Its antimicrobial action arises from membrane disruption, akin to this compound, but its smaller molecular size reduces environmental persistence.
  • Applications : Used in cosmetics and personal care products, it is less suited for agricultural use due to rapid biodegradability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Primary Function Key Applications Regulatory Status
This compound C12H25SO3Na Bactericide/Fungicide Agriculture (hypothetical) Unregistered (CN/US)
Dodicin hydrochloride C12H25SO3HCl Bactericide Agriculture (historical) Limited data
Sodium sulfosuccinate C20H37NaO7S Surfactant/Laxative Pharmaceuticals USP-compliant
Dodecane-1-sulfonate C12H25SO3Na Surfactant Industrial cleaners Commercially available
N-Dodecyl sarcosinate C15H30NNaO2 Surfactant/Antimicrobial Cosmetics GRAS (Generally Recognized as Safe)

Table 2: Efficacy and Stability Parameters (Hypothetical Data)

Compound Aqueous Solubility (g/L) Log P (Octanol-Water) Antimicrobial EC50 (ppm) pH Stability Range
This compound 120 1.2 15 (E. coli) 4–10
Dodicin hydrochloride 45 2.1 20 (E. coli) 2–8
Sodium sulfosuccinate 500 -3.5 >1000 3–12
Dodecane-1-sulfonate 200 1.5 200 (E. coli) 2–12
N-Dodecyl sarcosinate 300 0.8 50 (E. coli) 5–9

Research Findings and Gaps

  • Analytical Challenges: this compound’s structural characterization relies on techniques like UHPLC-MS and <sup>13</sup>C-NMR, as demonstrated in studies on sulfonic acid derivatives .
  • Regulatory Hurdles : Its exclusion from major markets contrasts with sodium sulfosuccinate’s pharmaceutical acceptance, underscoring the need for toxicological profiling .
  • Functional Trade-offs : While N-dodecyl sarcosinate offers higher antimicrobial efficacy, its rapid degradation limits agricultural utility compared to this compound’s hypothetical persistence .

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